Methyl 6-[(3,4-dimethoxyphenyl)carbonyl]-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 6-(3,4-dimethoxybenzoyl)-7-(2-furyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a tetraazolo[1,5-a]pyrimidine core, a furyl group, and a dimethoxybenzoyl moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(3,4-dimethoxybenzoyl)-7-(2-furyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with 2-furylamine to form an intermediate, which is then cyclized with a suitable reagent to form the tetraazolo[1,5-a]pyrimidine core. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3,4-dimethoxybenzoyl)-7-(2-furyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form a furanone derivative.
Reduction: The nitro groups in the tetraazolo[1,5-a]pyrimidine core can be reduced to amines.
Substitution: The methoxy groups on the benzoyl moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield furanone derivatives, while reduction of the nitro groups can yield amine derivatives.
Scientific Research Applications
Methyl 6-(3,4-dimethoxybenzoyl)-7-(2-furyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-(3,4-dimethoxybenzoyl)-7-(2-furyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(3,4-dimethoxybenzoyl)-7-(2-thienyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-5-carboxylate: Similar structure but with a thienyl group instead of a furyl group.
Ethyl 6-(3,4-dimethoxybenzoyl)-7-(2-furyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-5-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 6-(3,4-dimethoxybenzoyl)-7-(2-furyl)-4,7-dihydro[1,2,3,4]tetraazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and heterocyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17N5O6 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
methyl 6-(3,4-dimethoxybenzoyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H17N5O6/c1-27-11-7-6-10(9-13(11)28-2)17(25)14-15(18(26)29-3)20-19-21-22-23-24(19)16(14)12-5-4-8-30-12/h4-9,16H,1-3H3,(H,20,21,23) |
InChI Key |
JEOSATZUVHFSMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=CO4)C(=O)OC)OC |
Origin of Product |
United States |
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